1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose
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Overview
Description
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is a derivative of galactose, a type of sugar. This compound is characterized by the presence of five acetyl groups and a thio group attached to the galactopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose typically involves the acetylation of beta-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as perchloric acid.
Chemical Reactions Analysis
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol.
Substitution: The acetyl groups can be substituted with other functional groups using reagents such as sodium methoxide.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Scientific Research Applications
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including as a prodrug.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose involves its interaction with specific enzymes and receptors. The acetyl groups can be cleaved by esterases, releasing the active thio-galactopyranose. This active form can then interact with molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose can be compared with other acetylated sugars such as:
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but lacks the thio group.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Different sugar moiety (glucose instead of galactose).
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Similar to the alpha form but with a different anomeric configuration.
Properties
Molecular Formula |
C16H22O10S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
InChI Key |
CFAJEDWNNGFOQV-CWVYHPPDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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